molecular formula C16H17Cl2N5O3 B2833025 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034578-44-2

2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2833025
CAS No.: 2034578-44-2
M. Wt: 398.24
InChI Key: JQBUOXZJKZJNHL-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a triazine ring substituted with morpholine and methoxy groups. Triazine derivatives are well-known for their diverse biological activities and are widely used in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines. For this compound, cyanuric chloride is reacted with morpholine and methoxy-substituted amines under controlled conditions to form the triazine core.

    Substitution Reactions: The triazine core undergoes further substitution reactions to introduce the benzamide moiety. This involves reacting the triazine intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and morpholine groups, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methoxy-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.

    2,4-Dichloro-N-(4-methoxyphenyl)benzamide: A related benzamide compound with a different substitution pattern.

    4-Morpholino-1,3,5-triazine Derivatives: Compounds with similar triazine cores but different substituents.

Uniqueness

2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-dichloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O3/c1-25-16-21-13(20-15(22-16)23-4-6-26-7-5-23)9-19-14(24)11-3-2-10(17)8-12(11)18/h2-3,8H,4-7,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBUOXZJKZJNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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